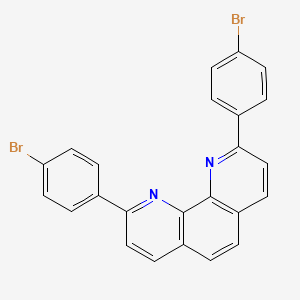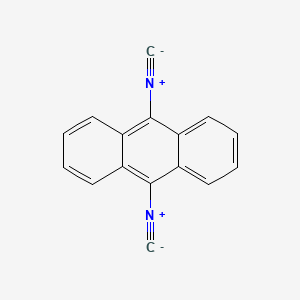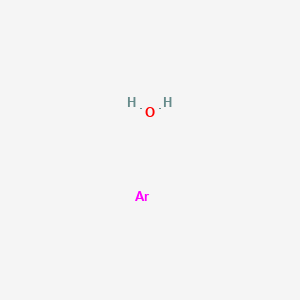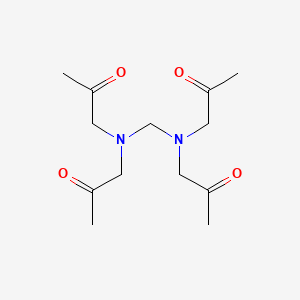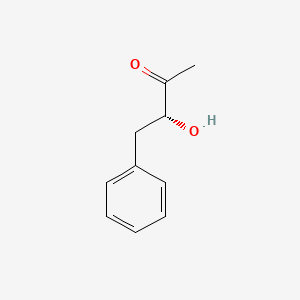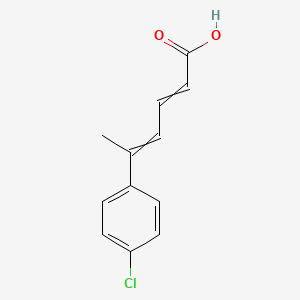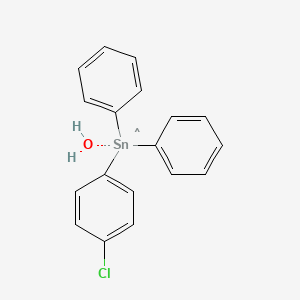
4-Chlorophenyl)diphenyltin hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl)diphenyltin hydrate: is an organotin compound that contains a tin atom bonded to a 4-chlorophenyl group and two phenyl groups, with water molecules associated in its structure. Organotin compounds are known for their diverse applications in industrial and agricultural settings, often used as stabilizers, catalysts, and biocides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl)diphenyltin hydrate typically involves the reaction of 4-chlorophenylmagnesium bromide with diphenyltin dichloride in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-Chlorophenyl)diphenyltin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Chlorophenyl)diphenyltin hydrate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization processes.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. They are also investigated for their effects on enzyme activity and cellular processes.
Medicine: While organotin compounds have shown potential in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop derivatives with reduced toxicity for potential therapeutic applications.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It also serves as a biocide in agricultural settings to control fungal and bacterial growth.
作用機序
The mechanism of action of 4-Chlorophenyl)diphenyltin hydrate involves the interaction of the tin center with biological molecules. The tin atom can coordinate with sulfur and oxygen atoms in enzymes and proteins, disrupting their normal function. This interaction can inhibit enzyme activity, leading to antimicrobial effects. The compound’s ability to disrupt cellular processes makes it effective as a biocide.
類似化合物との比較
Triphenyltin hydroxide: Another organotin compound with similar applications but different substituents.
Dibutyltin dichloride: Used as a catalyst and stabilizer, with different alkyl groups attached to the tin atom.
Tributyltin oxide: Known for its use as a biocide, particularly in marine antifouling paints.
Uniqueness: 4-Chlorophenyl)diphenyltin hydrate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it distinct from other organotin compounds.
特性
CAS番号 |
136266-26-7 |
|---|---|
分子式 |
C18H16ClOSn |
分子量 |
402.5 g/mol |
InChI |
InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2; |
InChIキー |
YMVGKWPEHQVCHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


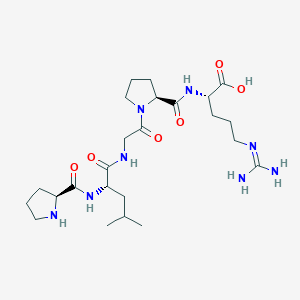
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
